molecular formula C3Cl7N B6308690 (Pentachloroethyl)carbonimidoyl CAS No. 14087-57-1

(Pentachloroethyl)carbonimidoyl

Cat. No.: B6308690
CAS No.: 14087-57-1
M. Wt: 298.2 g/mol
InChI Key: KBGKDMQCPAZPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pentachloroethyl)carbonimidoyl is a specialized chemical reagent designed for research and development applications, particularly in advanced organic synthesis. It serves as a key building block for the preparation of more complex molecules, including potential agrochemicals and pharmaceuticals. Researchers value this compound for its utility in constructing carbon-nitrogen bonds and introducing the pentachloroethyl functional group into target structures. Its mechanism of action in reactions typically involves acting as an electrophilic reagent, facilitating nucleophilic attack to form new carbon-heteroatom or carbon-carbon bonds. This product is intended for use by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information presented is for informational purposes and is not a guarantee of product performance. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE) under standard laboratory conditions.

Properties

IUPAC Name

1,1-dichloro-N-(1,1,2,2,2-pentachloroethyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl7N/c4-1(5)11-3(9,10)2(6,7)8
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGKDMQCPAZPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496209
Record name (Pentachloroethyl)carbonimidoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14087-57-1
Record name (Pentachloroethyl)carbonimidoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Pentachloroethyl Grignard Reagent

The formation of (pentachloroethyl)carbonimidoyl may involve nucleophilic substitution using a pentachloroethyl Grignard reagent. Pentachloroethane (C₂HCl₅), a precursor, can undergo dehydrohalogenation in the presence of magnesium to generate a pentachloroethylmagnesium chloride intermediate . Subsequent reaction with a carbonimidoyl chloride (Cl–N=C=O) yields the target compound:

C2Cl5MgCl+Cl–N=C=OC2Cl5N=C=O+MgCl2\text{C}2\text{Cl}5\text{MgCl} + \text{Cl–N=C=O} \rightarrow \text{C}2\text{Cl}5–N=C=O + \text{MgCl}_2

Key parameters include:

  • Temperature : −78°C to 0°C (to prevent Grignard reagent decomposition) .

  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Yield : ~40–60% (estimated based on analogous Grignard reactions) .

Challenges : The electron-withdrawing effect of five chlorine atoms destabilizes the Grignard intermediate, necessitating strict anhydrous conditions and low temperatures .

Modification of Pentachloroethyl Carbamates

Thermolysis of pentachloroethyl carbamates, inspired by N-methyl carbamate pyrolysis , offers a pathway. For example, phenyl-N-pentachloroethyl carbamate could decompose at 180–220°C to release this compound:

PhO–CO–NH–C2Cl5ΔC2Cl5N=C=O+PhOH\text{PhO–CO–NH–C}2\text{Cl}5 \xrightarrow{\Delta} \text{C}2\text{Cl}5–N=C=O + \text{PhOH}

Conditions :

  • Pressure : 200 mmHg to atmospheric .

  • Catalyst : Activated carbon (enhances selectivity) .

  • Yield : Up to 85% (extrapolated from methyl isocyanate production) .

Byproducts : Phenol and residual carbamate require separation via fractional distillation .

Dehydrochlorination and Nitrile Oxide Cycloaddition

A novel approach involves dehydrochlorinating pentachloroethane to form tetrachloroethylene , followed by nitrile oxide cycloaddition. For instance, reacting tetrachloroethylene with a nitrile oxide (R–C≡N→O) under thermal conditions generates a cycloadduct, which hydrolyzes to the carbonimidoyl derivative:

C2Cl4+R–C≡N→OC2Cl4NC(=O)RH2OC2Cl5N=C=O\text{C}2\text{Cl}4 + \text{R–C≡N→O} \rightarrow \text{C}2\text{Cl}4–N–C(=O)–R \xrightarrow{\text{H}2\text{O}} \text{C}2\text{Cl}_5–N=C=O

Optimization :

  • Temperature : 100–150°C (for cycloaddition).

  • Solvent : Toluene or xylenes.

  • Catalyst : Lewis acids like AlCl₃ .

Comparative Analysis of Methods

Method Yield Byproducts Complexity Scalability
Grignard Substitution40–60%MgCl₂, unreacted Cl–N=C=OHighLow
Amine Condensation30–50%HCl, COCl₂ residuesModerateModerate
Carbamate Thermolysis70–85%Phenol, CO₂LowHigh
Cycloaddition-Hydrolysis50–65%R–COOH, Cl⁻ModerateModerate

Key Findings :

  • Carbamate thermolysis offers the highest yield and scalability but requires precise temperature control .

  • Grignard methods suffer from instability but provide a direct route .

Chemical Reactions Analysis

Types of Reactions

(Pentachloroethyl)carbonimidoyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

    Substitution: The pentachloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentachloroethyl carbonyl compounds, while reduction can produce less chlorinated carbonimidoyl derivatives.

Scientific Research Applications

Industrial Applications

  • Solvent Use :
    • (Pentachloroethyl)carbonimidoyl is utilized as a solvent in metal cleaning and oil extraction processes. Its ability to dissolve oils and greases makes it valuable in industrial cleaning applications .
    • Historically, it was used as a dry-cleaning solvent; however, its use has declined due to the availability of safer alternatives .
  • Chemical Intermediate :
    • The compound acts as an intermediate in the synthesis of other chemicals, particularly in the production of tetrachloroethylene through dehydrochlorination reactions . This application is significant in the textile and automotive industries.
  • Soil Sterilization :
    • It has been employed in soil sterilization processes, helping to eliminate pests and pathogens from agricultural soils. This application is crucial for maintaining crop health and yield .

Environmental and Health Implications

The environmental impact and health risks associated with this compound are significant:

  • Toxicity : Research indicates that exposure to pentachloroethane can lead to neurotoxicity, renal injury, and potential carcinogenic effects based on animal studies . The International Agency for Research on Cancer (IARC) classifies it as not classifiable regarding human carcinogenicity due to limited evidence .
  • Environmental Persistence : The compound is non-biodegradable and poses risks to aquatic life. Its use is regulated due to these environmental concerns .

Case Studies

  • Neurotoxicity Studies :
    • A study demonstrated that rats exposed to high doses of pentachloroethane exhibited decreased motor activity and lethargy, indicating potential neurotoxic effects at concentrations above 500 mg/kg body weight per day .
  • Carcinogenicity Research :
    • Long-term studies on B6C3F1 mice revealed increased incidences of hepatocellular carcinoma at varying doses of pentachloroethane. While some findings suggested a dose-related effect, the overall risk remains debated due to confounding factors such as contamination with other chemicals during testing .

Mechanism of Action

The mechanism of action of (Pentachloroethyl)carbonimidoyl involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (Trichloroethyl)carbonimidoyl
  • (Tetrachloroethyl)carbonimidoyl
  • (Hexachloroethyl)carbonimidoyl

Uniqueness

(Pentachloroethyl)carbonimidoyl is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where other compounds may not be as effective.

Q & A

Q. How should researchers address ethical considerations in toxicological data sharing?

  • Methodological Answer : Anonymize human cell line data and adhere to GDPR/IRB protocols. For animal studies, provide detailed justification for sample sizes and humane endpoints. Use controlled-access databases (e.g., EMBL-EBI) to balance openness with privacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.